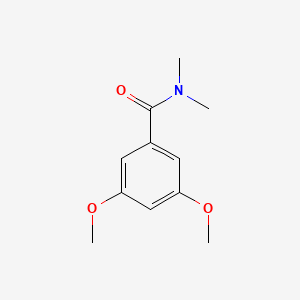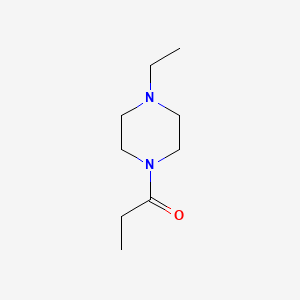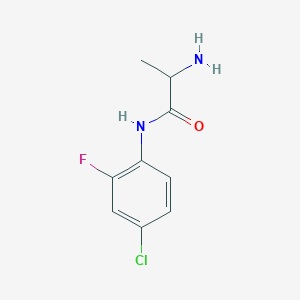
2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone, also known as DPIE, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPIE is a small molecule that belongs to the class of indole derivatives and has a molecular weight of 266.35 g/mol.
作用機序
The mechanism of action of 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone is not fully understood. However, it has been shown to interact with various enzymes and receptors in biological systems. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to interact with the GABA-A receptor, a receptor involved in the regulation of neurotransmitter activity in the central nervous system.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators and reduce inflammation in animal models. This compound has also been shown to exhibit anti-cancer properties and induce apoptosis in cancer cells. In addition, this compound has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has several advantages as a tool for scientific research. It is a small molecule that can easily penetrate cell membranes and interact with various enzymes and receptors. This compound is also relatively stable and can be synthesized in large quantities, making it a viable option for large-scale experiments. However, this compound has some limitations as well. Its mechanism of action is not fully understood, and its effects on human subjects have not been extensively studied. Further research is needed to fully understand the potential applications of this compound in scientific research.
将来の方向性
There are several future directions for the study of 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone. One potential application is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. This compound can also be used as a tool to study the role of indole derivatives in biological systems and the central nervous system. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone can be synthesized through a multi-step process involving the reaction of indole-2-carboxaldehyde with methyl pyrrole-2-carboxylic acid followed by reduction and cyclization. The final product is obtained after purification through column chromatography. The synthesis method of this compound has been optimized to increase yield and purity, making it a viable option for large-scale production.
科学的研究の応用
2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has been studied extensively for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been used as a tool to study the role of indole derivatives in biological systems and has been shown to modulate the activity of various enzymes and receptors. This compound has also been used to study the effects of indole derivatives on the central nervous system and has been shown to improve cognitive function and memory.
特性
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16-9-4-7-14(16)15(18)11-17-10-8-12-5-2-3-6-13(12)17/h2-7,9H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYFMUVRYJTSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CN2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B7540708.png)
![1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540719.png)
![N-[(4-fluorophenyl)methyl]-2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540726.png)


![Furan-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7540743.png)
![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7540761.png)
![2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B7540762.png)
![1-[4-(Imidazol-1-yl)phenylmethyl]piperazine](/img/structure/B7540764.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]acetic acid](/img/structure/B7540777.png)
![2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7540779.png)
![2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid](/img/structure/B7540794.png)

![1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7540806.png)